

# using 2-Fluoro-4,6-dinitrophenol for N-terminal peptide sequencing

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## Compound of Interest

Compound Name: 2-Fluoro-4,6-dinitrophenol

Cat. No.: B1602198

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## Application Note & Protocol

Topic: N-Terminal Peptide Sequencing Using **2-Fluoro-4,6-dinitrophenol** (Sanger's Reagent)

Audience: Researchers, scientists, and drug development professionals.

## Introduction: The Genesis of Protein Sequencing

The revelation that proteins are not amorphous collections of amino acids, but rather precisely ordered polymers, was a watershed moment in biochemistry. This understanding was largely pioneered by the work of Frederick Sanger, whose development of a method to sequence bovine insulin earned him the Nobel Prize in Chemistry in 1958. At the heart of his technique was the chemical 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as **2-Fluoro-4,6-dinitrophenol** (FDNP) or Sanger's reagent. This application note provides a detailed protocol and the underlying principles for using FDNP for the identification of the N-terminal amino acid of a peptide or protein, a foundational technique in proteomics.

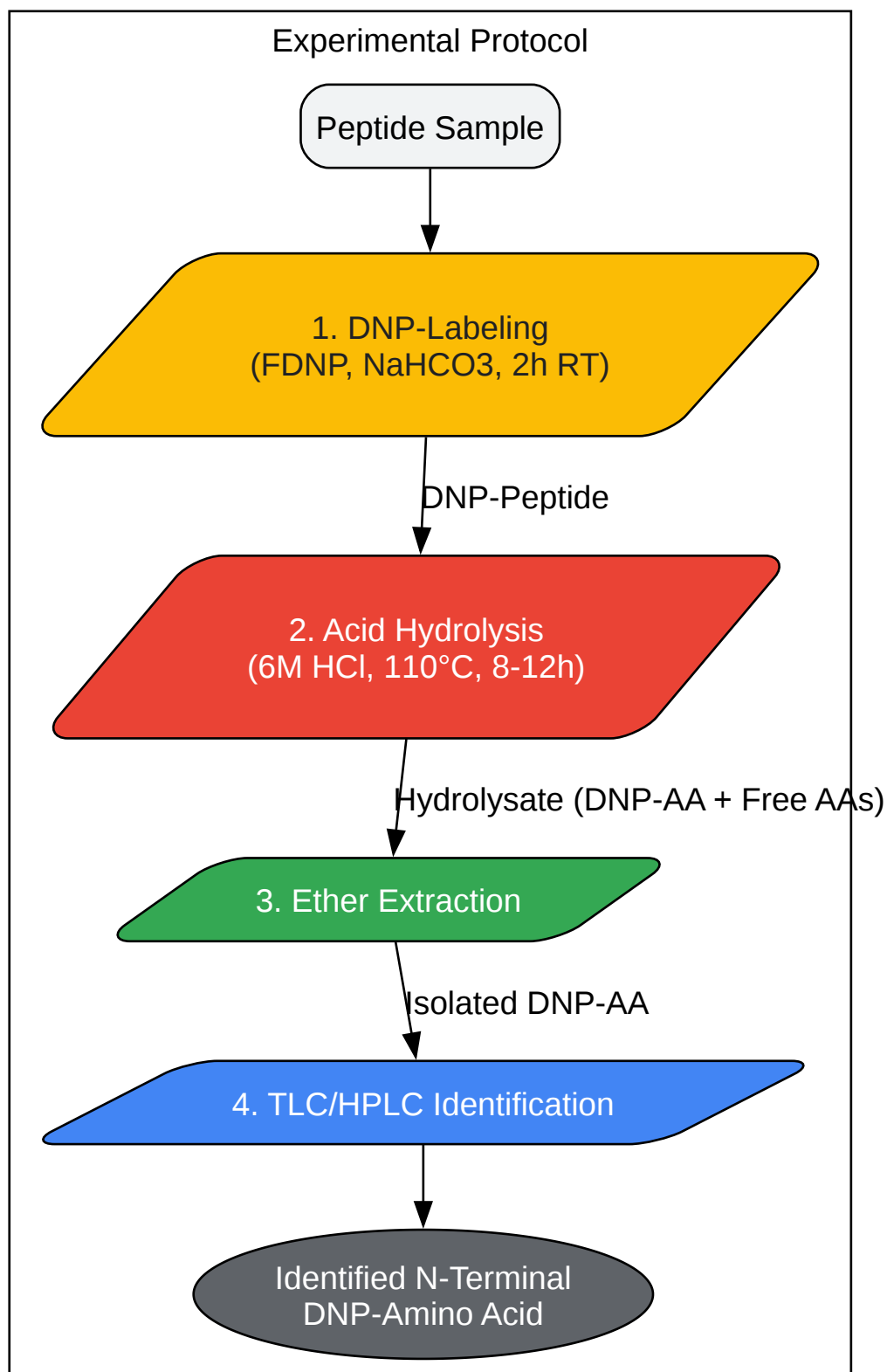
While modern methods like Edman degradation and mass spectrometry have largely superseded Sanger's method for full-length protein sequencing, the FDNP method remains a valuable tool for specific applications. Its straightforward chemistry and the stability of the resulting derivative make it an excellent pedagogical tool and a reliable method for unambiguous N-terminal identification, particularly for smaller peptides.

## Chemical Principle: The Sanger Reaction

The utility of FDNP in N-terminal analysis hinges on a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The  $\alpha$ -amino group of the N-terminal amino acid, being the most nucleophilic amine in the peptide backbone under mildly alkaline conditions, attacks the electron-deficient carbon atom of FDNP that bears the fluorine atom. The highly electronegative nitro groups ortho and para to the fluorine atom activate the benzene ring for this nucleophilic attack, facilitating the displacement of the fluoride ion as a good leaving group.

This reaction forms a stable covalent bond between the 2,4-dinitrophenyl (DNP) group and the N-terminal amino acid, resulting in a DNP-peptide. The DNP group is a chromophore, imparting a characteristic yellow color to the derivative, which is instrumental in its detection. Subsequent acid hydrolysis cleaves all the peptide bonds, liberating the constituent amino acids. However, the DNP-N-terminal amino acid remains intact and can be selectively isolated and identified.

Diagram of the Sanger Reaction Mechanism



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